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Compound of Interest

Compound Name: Fak-IN-8

Cat. No.: B12403655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of Fak-IN-8, a notable inhibitor of Focal Adhesion Kinase (FAK). The

information presented herein is curated for researchers and professionals in the fields of

oncology, cell biology, and drug discovery.

Chemical Structure and Properties
Fak-IN-8, also identified as compound 5h in the primary literature, is a potent small molecule

inhibitor belonging to the 1,3,4-thiadiazol-2-amide class of compounds. Its discovery and initial

characterization were reported by Yang et al. in Bioorganic & Medicinal Chemistry in 2012.

Chemical Identifiers:

Identifier Value

IUPAC Name

N-(5-(3-methoxy-4-(2-

morpholinoethoxy)phenyl)-1,3,4-thiadiazol-2-

yl)acrylamide

SMILES
C=CC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)O

CC[N+]3(CCOCC3)[O-])OC

CAS Number 1374959-91-7
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Physicochemical Properties:

Property Value

Molecular Formula C18H22N4O4S

Molecular Weight 390.46 g/mol

Topological Polar Surface Area 104.1 Å²

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 7

Rotatable Bond Count 7

LogP (Predicted) 1.85

Solubility Predicted to be soluble in DMSO.

Pharmacological Properties and Mechanism of
Action
Fak-IN-8 is a selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase

that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression

and hyperactivity of FAK are implicated in the progression and metastasis of various cancers,

making it a compelling target for anti-cancer drug development.

In Vitro Activity:

Parameter Value Cell Line(s)

FAK IC50 5.32 µM[1] -

Anti-proliferative IC50 3.57 µM[1]
MCF-7 (Human breast

adenocarcinoma)

Anti-proliferative IC50 3.52 µM[1] B16-F10 (Mouse melanoma)
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The mechanism of action of Fak-IN-8 involves the inhibition of FAK's kinase activity, which in

turn disrupts downstream signaling pathways essential for cancer cell survival and proliferation.
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FAK Signaling Pathway and Inhibition by Fak-IN-8

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

Fak-IN-8.

Synthesis of Fak-IN-8 (Compound 5h)
The synthesis of Fak-IN-8 is a multi-step process as described by Yang et al. A generalized

scheme is presented below. For a detailed, step-by-step protocol, please refer to the original

publication.
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Starting Materials:
3-methoxy-4-hydroxyphenylacetic acid

and 2-morpholinoethanol
Esterification

 DCC, DMAP
CH2Cl2 Intermediate 1 Reaction with

thiosemicarbazide
 PPA Intermediate 2

(1,3,4-thiadiazole ring formation)
Acylation with

acryloyl chloride

 Triethylamine
THF Fak-IN-8

(Final Product)
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Generalized Synthetic Workflow for Fak-IN-8

In Vitro FAK Kinase Assay
The inhibitory activity of Fak-IN-8 against the FAK enzyme was determined using a kinase

activity assay.

Materials:

Recombinant human FAK enzyme

ATP

Poly(Glu, Tyr) 4:1 as substrate

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

Fak-IN-8 (dissolved in DMSO)

96-well plates

Plate reader

Protocol:

Prepare serial dilutions of Fak-IN-8 in DMSO and then dilute in kinase buffer.

In a 96-well plate, add the FAK enzyme, the substrate, and the Fak-IN-8 solution or DMSO

(for control).

Initiate the kinase reaction by adding ATP.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using a suitable detection

method (e.g., ADP-Glo™ Kinase Assay).

Calculate the percentage of inhibition for each concentration of Fak-IN-8 and determine the

IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay
The anti-proliferative effects of Fak-IN-8 on cancer cell lines were evaluated using the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

MCF-7 and B16-F10 cell lines

Complete cell culture medium (e.g., DMEM with 10% FBS)

Fak-IN-8 (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well cell culture plates

Microplate reader

Protocol:

Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow

them to adhere overnight.

Treat the cells with various concentrations of Fak-IN-8 (typically from 0 to 10 µM) or DMSO

as a vehicle control.

Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
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Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable

cells will convert the yellow MTT into purple formazan crystals.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the control and determine the IC50 value.
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MTT Assay Experimental Workflow
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Conclusion
Fak-IN-8 represents a promising scaffold for the development of novel anti-cancer therapeutics

targeting the FAK signaling pathway. Its demonstrated in vitro efficacy against FAK and cancer

cell proliferation warrants further investigation, including in vivo studies and lead optimization to

enhance potency and pharmacokinetic properties. This technical guide provides a foundational

resource for researchers interested in exploring the therapeutic potential of Fak-IN-8 and

related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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